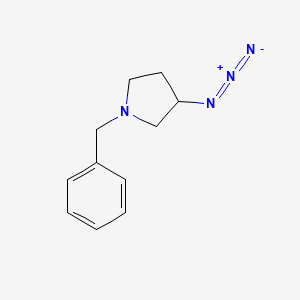

3-Azido-1-benzylpyrrolidine

CAS No.: 143700-03-2

Cat. No.: VC4524023

Molecular Formula: C11H14N4

Molecular Weight: 202.261

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143700-03-2 |

|---|---|

| Molecular Formula | C11H14N4 |

| Molecular Weight | 202.261 |

| IUPAC Name | 3-azido-1-benzylpyrrolidine |

| Standard InChI | InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

| Standard InChI Key | KPXBMEKTAFSEQX-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 3-azido-1-benzylpyrrolidine is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol. Its structure consists of a five-membered pyrrolidine ring, where the nitrogen atom at position 1 is bonded to a benzyl group (C₆H₅CH₂-), and position 3 bears an azide moiety . The compound’s stereochemistry is defined by the (3S) configuration in certain derivatives, such as (3S)-3-azido-1-(phenylmethyl)pyrrolidine (CAS: 114636-29-2) .

Key Identifiers:

Synthesis and Preparation

Nucleophilic Substitution

The most common synthesis involves the displacement of a leaving group (e.g., chloride or mesylate) on a pyrrolidine precursor. For example:

-

Step 1: Mesylation of N-benzylpyrrolidin-3-ol using methanesulfonyl chloride in dichloromethane .

-

Step 2: Azidation via reaction with sodium azide (NaN₃) in dimethylformamide (DMF), yielding 3-azido-1-benzylpyrrolidine in 83% yield .

Alternative Routes

-

Reductive Amination: 3-Azidopropylamine can react with benzyl halides under basic conditions .

-

Crystallographic Validation: X-ray diffraction studies confirm the structural integrity of intermediates, such as 2-azidomethyl-1-benzylpyrrolidine .

Physicochemical Properties

Stability and Reactivity

The azide group confers thermal sensitivity, necessitating storage at low temperatures (-20°C) and avoidance of strong oxidizers . The compound undergoes Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.33–7.25 (m, 5H, aromatic), 3.98–3.90 (m, 1H, H-3), 3.63 (AB quartet, J = 12 Hz, CH₂Ph), 2.95–2.43 (m, 4H, H-2/H-5) .

-

¹³C NMR: Peaks at 137.3 (C aromatic), 128.5 (CH aromatic), 50.6 (C-3) .

Applications in Organic and Medicinal Chemistry

Click Chemistry

3-Azido-1-benzylpyrrolidine serves as a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance:

-

Triazole Synthesis: Reacts with alkynes to generate 1,4-disubstituted triazoles, used in drug discovery .

-

Bioconjugation: Azide-alkyne linkages enable site-specific modifications of biomolecules .

Pharmaceutical Intermediates

-

Cholinesterase Inhibitors: Derivatives like 1-benzyl-4-((4-oxoquinazolin-3-yl)methyl)pyridinium salts show dual AChE/BuChE inhibitory activity (IC₅₀ = 1.11–6.76 μM) .

-

Anticancer Agents: Triazole-functionalized analogs exhibit mitochondrial permeability transition pore (mPTP) blocking activity .

Recent Research Advancements

Dual-Functional Inhibitors

A 2021 study identified 3-azido-1-benzylpyrrolidine derivatives as potent acetylcholinesterase (AChE) inhibitors, with BOP-8 achieving IC₅₀ = 1.11 μM, surpassing donepezil in vitro .

Catalytic Applications

In 2023, gold(I) triazaphosphole complexes derived from azido-pyrrolidines demonstrated catalytic activity in C–H bond functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume